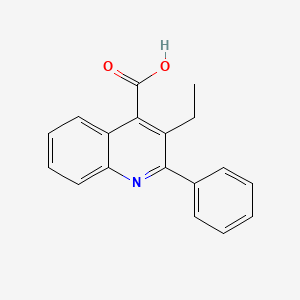

3-Ethyl-2-phenylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethyl-2-phenylquinoline-4-carboxylic acid (EPQC), also known as this compound hydrochloride, is an organic compound belonging to the quinoline family. It is a white crystalline solid with a molecular weight of 353.9 g/mol. EPQC is an important intermediate used in the synthesis of various pharmaceuticals and other biologically active compounds. EPQC is an important chemical compound in the field of medicinal chemistry and has been studied extensively for its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis of Novel Quinoline Derivatives

Researchers have developed innovative synthetic routes to create novel quinoline derivatives, showcasing the versatility of quinoline compounds in organic chemistry. For instance, a facile and efficient synthesis route for ethyl 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylates, alongside the corresponding acids, highlights the potential of these compounds in the development of new materials and bioactive molecules. This method allows practical access to 2-(benzofuran-2-yl)quinolines under transition-metal-free conditions, indicating a significant step towards sustainable chemistry practices (Gao et al., 2017).

Advances in Heterocyclic Chemistry

Derivatives of partially hydrogenated 3-thioxoisoquinoline-4-carboxylic acids have emerged as promising types of heterocyclic synthons. These compounds serve as intermediates in synthesizing various bioactive molecules, including those with potential applications in HIV-1 treatment and antimicrobial agents. The exploration of these derivatives illustrates the critical role of quinoline compounds in advancing medicinal chemistry and drug discovery (Dyachenko & Vovk, 2013).

Fluorescence and Material Science Applications

Quinoline derivatives have also been investigated for their potential applications in material science, particularly in developing fluorescent materials. For example, the synthesis and characterization of cadmium compounds incorporating quinoline derivatives have been reported. These compounds demonstrate interesting structural properties and fluorescence, suggesting their utility in creating new luminescent materials for various technological applications (Zha, Li, & Bing, 2011).

Contribution to Antibacterial Research

The quest for new antibacterial agents has led to the exploration of quinoline derivatives as potential antibacterial compounds. Synthesis and subsequent evaluation of certain quinoline derivatives have shown significant cytotoxicity against cancer cells, underscoring their potential in developing new anticancer and antibacterial agents. This research direction indicates the broad applicability of quinoline compounds in addressing pressing healthcare challenges (Zhao et al., 2005).

Mechanism of Action

While the specific mechanism of action for 3-Ethyl-2-phenylquinoline-4-carboxylic acid is not mentioned in the search results, it is known that quinoline derivatives often work by inhibiting certain enzymes or receptors . For example, some quinoline derivatives are known to inhibit prostaglandin synthetase .

Future Directions

Properties

IUPAC Name |

3-ethyl-2-phenylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-13-16(18(20)21)14-10-6-7-11-15(14)19-17(13)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIGHWNCHZAVQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)

![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)